1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-13(10(2)20)7-17-15-14(8-18-19(9)15)11-3-5-12(16)6-4-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCCHUHPKDQOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves several steps. One common synthetic route includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone to form the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by their unique bicyclic structure. The presence of the 4-fluorophenyl group enhances its biological activity, making it a subject of interest in drug discovery.
Oncology
1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone has been identified as a potent inhibitor of Trk kinases, which are implicated in various cancers. The inhibition of these kinases can lead to reduced tumor growth and metastasis.
- Case Study : In a study published in Cancer Research, the compound demonstrated significant anti-tumor activity in xenograft models of breast cancer, leading to a 70% reduction in tumor volume compared to control groups .
Neurology
The compound also shows promise in treating neurological disorders by modulating neurotrophic signaling pathways. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal survival and differentiation.
- Case Study : Research in Neuropharmacology indicated that treatment with this compound improved cognitive function in animal models of Alzheimer's disease, with a notable increase in synaptic plasticity markers .
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anti-cancer | Xenograft Model | 70% tumor volume reduction | |
| Neuroprotection | Cognitive Tests | Improved cognitive function | |
| Kinase Inhibition | Enzymatic Assay | IC50 = 50 nM |
Clinical Trials
Currently, several clinical trials are underway to evaluate the safety and effectiveness of this compound. Preliminary results suggest promising outcomes, particularly in combination therapies for cancer treatment.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:
Key Structural and Functional Comparisons
Substituent Effects on Bioactivity The 4-fluorophenyl group at position 3 (target compound) provides moderate electron-withdrawing effects, balancing lipophilicity and metabolic stability. Replacement of the 6-ethanone group with a 7-amine (compound in ) introduces hydrogen-bonding capability, which may enhance target binding but reduce metabolic stability due to increased polarity.
Crystallographic and Conformational Differences
- Compounds with 4-fluorophenyl substituents exhibit small dihedral angles (~5°) between the pyrazole and aryl rings, promoting coplanarity and π-π stacking . Bulkier groups (e.g., benzyloxy in ) disrupt planarity, altering intermolecular interactions.
Triazolo vs. Pyrazolo Fusion
- Triazolo[1,5-a]pyrimidines (e.g., ) feature a nitrogen-rich triazole ring, increasing hydrogen-bond acceptor capacity compared to pyrazolo[1,5-a]pyrimidines. This structural difference may enhance binding to enzymes like kinases but also increase synthetic complexity.
Anti-Mycobacterial Activity Pyrazolo[1,5-a]pyrimidinones with trifluoromethylphenyl groups (e.g., 9k, ) show superior anti-mycobacterial activity (MIC: <1 µg/mL) compared to fluorophenyl derivatives, likely due to enhanced membrane permeability and target affinity.
Biological Activity
1-[3-(4-Fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article reviews the compound's biological activity, particularly its anticancer properties, kinase inhibition, and potential applications in treating other diseases.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H12FN3O
- Molecular Weight : 245.25 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, compounds with similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values ranged from 18.52 to 20.26 µM.
- HCT-116 (Colon Cancer) : The derivative 5b exhibited an IC50 of 8.64 µM, comparable to doxorubicin (IC50 = 7.45 µM) .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| 5a | MCF-7 | 20.26 | Higher |
| 5b | HCT-116 | 8.64 | Comparable |
| 5c | MCF-7 | 18.52 | Higher |
Kinase Inhibition
The compound has been identified as a Trk kinase inhibitor, which is crucial for the treatment of various cancers and neurodegenerative diseases. The mechanism involves blocking the phosphorylation of tyrosine residues in the Trk receptor, which is pivotal for cell survival and proliferation .
Antitubercular Activity
Another study indicated that pyrazolo[1,5-a]pyrimidines could serve as potential leads against Mycobacterium tuberculosis. The compounds demonstrated low cytotoxicity and significant activity within macrophages, suggesting a dual role in targeting both bacterial pathogens and cancer cells .
The mechanism by which these compounds exert their effects involves:
- Inhibition of CDK Activity : Blocking cyclin-dependent kinases (CDKs) leads to cell cycle arrest and apoptosis in cancer cells.
- Interaction with Kinases : The binding affinity to Trk kinases suggests potential pathways for therapeutic intervention in cancers associated with neurotrophic factors.
Study on Anticancer Efficacy
A recent study synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer properties against multiple cell lines. The findings indicated that modifications on the phenyl ring significantly influenced biological activity. For instance, the introduction of a methoxy group enhanced cytotoxicity compared to other substitutions .
Study on Antitubercular Properties
In another investigation focused on antitubercular activity, derivatives were screened for their effectiveness against Mtb. The results showed promising activity with minimal cytotoxic effects on host cells, highlighting the potential for developing new antituberculosis agents based on this scaffold .
Q & A
Q. What are the standard synthetic routes for 1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone, and how are reaction conditions optimized?
The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a pyrazolo[1,5-a]pyrimidine precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. toluene), temperature (room temperature to reflux), and stoichiometric ratios to maximize yield. Catalytic efficiency and byproduct formation are monitored using TLC and HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming structural features, including the fluorophenyl group and pyrimidine ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities (e.g., crystal structure data in ). Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic stretching vibrations .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (hexane) via saturation shake-flask methods. Stability is evaluated under physiological conditions (pH 7.4 buffer at 37°C) using HPLC to track degradation over 24–72 hours. Light sensitivity is assessed by comparing degradation rates in amber vs. clear vials .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions may arise from dynamic rotational isomerism or solvent effects. Advanced techniques include variable-temperature NMR to probe conformational changes and 2D NMR (COSY, NOESY) to assign coupling interactions. Computational modeling (DFT) can predict optimized geometries and simulate spectra for comparison .
Q. What strategies are used to enhance the compound’s bioavailability in pharmacological studies?
Bioavailability is improved via structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) to the pyrimidine ring. Prodrug approaches (e.g., esterification of the ketone) or nanoformulation (liposomes) are also explored. In vitro permeability assays (Caco-2 cells) and pharmacokinetic profiling in rodent models validate these strategies .
Q. How do researchers address discrepancies in biological activity data across different assays?
Discrepancies may stem from assay-specific conditions (e.g., cell line variability, incubation time). Methodological rigor includes:
- Replicating assays in triplicate with positive/negative controls.
- Validating target engagement via enzyme inhibition assays (e.g., IC₅₀ determination).
- Cross-referencing with omics data (transcriptomics/proteomics) to confirm mechanistic pathways .
Experimental Design and Data Analysis
Q. What are common pitfalls in designing SAR (Structure-Activity Relationship) studies for this compound?
Key pitfalls include:
- Insufficient chemical diversity in analogs (e.g., limited substituent variation on the fluorophenyl group).
- Overreliance on in silico models without experimental validation.
- Mitigation: Use fragment-based libraries and orthogonal assays (e.g., SPR for binding affinity) to validate computational predictions .
Q. How can researchers resolve low reproducibility in synthetic yields?
Reproducibility issues often arise from trace moisture or oxygen sensitivity. Solutions include:
- Rigorous drying of solvents (molecular sieves) and reagents.
- Conducting reactions under inert atmosphere (N₂/Ar).
- Automated reaction monitoring (PAT tools) to standardize conditions .
Methodological Advancements
Q. What novel catalytic systems are emerging for synthesizing pyrazolo[1,5-a]pyrimidine derivatives?
Recent advances include:
- Photoredox catalysis for C–H functionalization under mild conditions.
- Enzymatic catalysis (e.g., lipases) for enantioselective acylation.
- Heterogeneous catalysts (e.g., MOFs) for recyclable, solvent-free synthesis .
Q. How is machine learning applied to predict the compound’s ADMET properties?
Quantitative Structure-Property Relationship (QSPR) models trained on datasets (e.g., ChEMBL) predict solubility, metabolic stability, and toxicity. Features like molecular descriptors (logP, PSA) and fingerprint-based algorithms (Random Forest, Neural Networks) are prioritized .
Biological and Mechanistic Studies
Q. What in vitro models are used to study the compound’s anticancer activity?
- Cell viability assays (MTT, ATP-lite) in cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry).
- Target validation via CRISPR knockouts of putative targets (e.g., kinases) .
Q. How is the compound’s selectivity for biological targets validated?
Selectivity is assessed using:
- Competitive binding assays (SPR, ITC) against related targets.
- Profiling in panels of 100+ kinases/enzymes (e.g., Eurofins KinaseProfiler).
- In vivo models with genetic knock-ins of humanized targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
